1-(2-Amino-6-mercaptophenyl)-3-bromopropan-1-one
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Overview
Description
1-(2-Amino-6-mercaptophenyl)-3-bromopropan-1-one is a chemical compound with the molecular formula C9H10BrNOS It is characterized by the presence of an amino group, a mercapto group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-mercaptophenyl)-3-bromopropan-1-one typically involves the reaction of 2-amino-6-mercaptophenol with 3-bromopropanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-mercaptophenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the bromopropanone moiety can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-(2-Amino-6-mercaptophenyl)-3-bromopropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-mercaptophenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The amino and mercapto groups can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromopropanone moiety can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-6-mercaptophenyl)-2-bromopropan-1-one
- 1-(2-Amino-6-mercaptophenyl)-1-bromopropan-2-one
- 2-Amino-6-mercaptophenol
Uniqueness
1-(2-Amino-6-mercaptophenyl)-3-bromopropan-1-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H10BrNOS |
---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
1-(2-amino-6-sulfanylphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C9H10BrNOS/c10-5-4-7(12)9-6(11)2-1-3-8(9)13/h1-3,13H,4-5,11H2 |
InChI Key |
QIDNVFPQGFADGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S)C(=O)CCBr)N |
Origin of Product |
United States |
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